[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Catalog No.
S548389
CAS No.
938440-64-3
M.F
C25H31N5O4
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morph...

CAS Number

938440-64-3

Product Name

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

IUPAC Name

[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+

InChI Key

RFSMUFRPPYDYRD-CALCHBBNSA-N

SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

KU0063794; KU-0063794; KU 0063794; Ku0063794; Ku 0063794; Ku-0063794; KU63794; KU 63794; KU-63794.

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5

Description

The exact mass of the compound (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol is 465.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol), also known by its PubChem ID 16736978 and CAS number 938440-64-3, is a compound being investigated for its potential as a modulator of the mammalian target of rapamycin (mTOR) pathway. mTOR is a protein kinase that plays a critical role in cell growth, proliferation, and survival [PubChem, National Institutes of Health (US), ""].

Inhibition of mTOR Signaling

Studies suggest that (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol may function as an mTOR inhibitor. mTOR inhibitors are a class of drugs that have shown promise in cancer treatment by blocking the uncontrolled cell division characteristic of tumors [National Cancer Institute, ""].

  • Origin: Synthesized in a laboratory setting [].
  • Significance: Ku-0063794 is being studied for its ability to inhibit mTOR, a protein complex that plays a critical role in cell growth and proliferation. By inhibiting mTOR, Ku-0063794 may have potential for cancer treatment [].

Molecular Structure Analysis

The key features of Ku-0063794's structure include:

  • Pyridopyrimidine ring system: This core structure is known for its presence in various bioactive molecules [].
  • Morpholine groups: Two morpholine rings are linked to the pyridopyrimidine core, potentially affecting solubility and interaction with biological targets [].
  • (2R,6S)-2,6-dimethylmorpholino group: This stereochemistry specifies the spatial arrangement of the substituents on the morpholine ring, which may be important for biological activity [].
  • Methoxy group: Attached to a phenyl ring, this group can influence the molecule's electronic properties and potential interactions with other molecules [].
  • Methanol group: This terminal alcohol group can contribute to hydrogen bonding and influence the molecule's solubility and reactivity [].

Chemical Reactions Analysis

The specific synthesis of Ku-0063794 has not been publicly disclosed. However, the general approach for synthesizing similar pyridopyrimidine derivatives often involves condensation reactions and cyclization steps [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Ku-0063794, such as melting point, boiling point, and solubility, is not yet publicly available.

Ku-0063794 is reported to function as an mTOR inhibitor []. mTOR regulates cell growth and proliferation. Inhibiting mTOR disrupts these processes, potentially leading to cell death in cancer cells []. The detailed molecular mechanism by which Ku-0063794 interacts with mTOR is still under investigation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

465.23760449 g/mol

Monoisotopic Mass

465.23760449 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81HJG228AB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

938440-64-3

Wikipedia

Ku-0063794

Dates

Modify: 2023-08-15
1: Fan QW, Weiss WA. Inhibition of PI3K-Akt-mTOR signaling in glioblastoma by mTORC1/2 inhibitors. Methods Mol Biol. 2012;821:349-59. PubMed PMID: 22125077.
2: Case N, Thomas J, Sen B, Styner M, Xie Z, Galior K, Rubin J. Mechanical regulation of glycogen synthase kinase 3β (GSK3β) in mesenchymal stem cells is dependent on Akt protein serine 473 phosphorylation via mTORC2 protein. J Biol Chem. 2011 Nov 11;286(45):39450-6. Epub 2011 Sep 28. PubMed PMID: 21956113; PubMed Central PMCID: PMC3234768.
3: Dormond-Meuwly A, Roulin D, Dufour M, Benoit M, Demartines N, Dormond O. The inhibition of MAPK potentiates the anti-angiogenic efficacy of mTOR inhibitors. Biochem Biophys Res Commun. 2011 Apr 22;407(4):714-9. Epub 2011 Mar 23. PubMed PMID: 21439267.
4: Cheng J, Wang Y, Ma Y, Chan BT, Yang M, Liang A, Zhang L, Li H, Du J. The mechanical stress-activated serum-, glucocorticoid-regulated kinase 1 contributes to neointima formation in vein grafts. Circ Res. 2010 Nov 12;107(10):1265-74. Epub 2010 Sep 30. Erratum in: Circ Res. 2011 Jan 7;108(1):e1. PubMed PMID: 20884880.
5: Sturgill TW, Hall MN. Activating mutations in TOR are in similar structures as oncogenic mutations in PI3KCalpha. ACS Chem Biol. 2009 Dec 18;4(12):999-1015. PubMed PMID: 19902965; PubMed Central PMCID: PMC2796128.
6: Malagu K, Duggan H, Menear K, Hummersone M, Gomez S, Bailey C, Edwards P, Drzewiecki J, Leroux F, Quesada MJ, Hermann G, Maine S, Molyneaux CA, Le Gall A, Pullen J, Hickson I, Smith L, Maguire S, Martin N, Smith G, Pass M. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorg Med Chem Lett. 2009 Oct 15;19(20):5950-3. Epub 2009 Aug 13. PubMed PMID: 19762236.
7: García-Martínez JM, Moran J, Clarke RG, Gray A, Cosulich SC, Chresta CM, Alessi DR. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR). Biochem J. 2009 Jun 12;421(1):29-42. PubMed PMID: 19402821; PubMed Central PMCID: PMC2708931.

Explore Compound Types